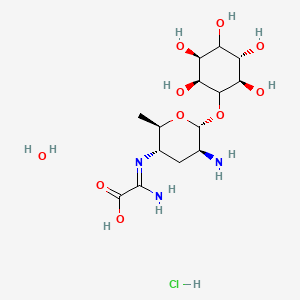

Kasugamycin hydrochloride hydrate

説明

カサギマイシン塩酸塩水和物は、30Sおよび70Sリボソームサブユニットに結合することが知られている抗生物質化合物であるが、単離された50Sサブユニットには結合しない。この化合物はメッセンジャーRNAヌクレオチドを模倣し、転移RNAの結合を不安定化させ、典型的な翻訳開始を阻害する 。主に科学研究に使用され、化学、生物学、医学など、さまざまな分野で応用されている。

準備方法

合成経路と反応条件

カサギマイシン塩酸塩水和物は、前駆体であるカサギマイシンを含む一連の化学反応によって合成される。合成は通常、以下の手順を含む。

カサギマイシン製造: カサギマイシンは、Streptomyces kasugaensis細菌を用いた発酵によって製造される。

塩酸塩形成: カサギマイシンは次に塩酸と反応させて、カサギマイシン塩酸塩を形成する。

水和物の形成: 最後の工程では、水を加えてカサギマイシン塩酸塩水和物を形成する.

工業生産方法

カサギマイシン塩酸塩水和物の工業生産は、同様の手順に従うが、より大規模に行われる。発酵プロセスは高収量になるように最適化されており、その後の化学反応は、最終製品の純度と一貫性を確保するために制御された環境で行われる .

化学反応の分析

反応の種類

カサギマイシン塩酸塩水和物は、以下を含むいくつかの種類の化学反応を受ける。

酸化: この反応は、酸素の付加または水素の除去を含む。

還元: この反応は、水素の付加または酸素の除去を含む。

置換: この反応は、1つの原子または原子群を別の原子または原子群に置き換えることを含む。

一般的な試薬と条件

酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素がある。

還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムがある。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なる。たとえば、酸化により、追加の酸素原子を含むカサギマイシン誘導体が生成される場合があり、還元により、追加の水素原子を含む誘導体が生成される場合がある .

科学的研究の応用

カサギマイシン塩酸塩水和物は、以下を含む、幅広い科学研究の応用を持つ。

化学: リボソーム結合と翻訳阻害を研究するためのモデル化合物として使用される。

生物学: 翻訳阻害が細胞プロセスに与える影響を研究するために使用される。

医学: 細菌感染の治療における可能性のある用途と、抗生物質耐性を理解するためのツールとして調査されている。

作用機序

カサギマイシン塩酸塩水和物は、30Sおよび70Sリボソームサブユニットに結合し、メッセンジャーRNAヌクレオチドを模倣することによって効果を発揮する。この結合は、転移RNAの結合を不安定化させ、典型的な翻訳開始を阻害する。この化合物は、リーダーレスメッセンジャーRNAではなく、典型的なメッセンジャーRNAの翻訳開始を特異的に阻害する。この選択的な阻害は、リーダーレスメッセンジャーRNAにおけるメッセンジャーRNAとカサギマイシンとの重なりが少なくなり、50Sサブユニットの存在下で転移RNAの結合が安定化するためである .

類似化合物との比較

類似化合物

カナマイシン: 30Sリボソームサブユニットに結合してタンパク質合成を阻害する、別のアミノグリコシド系抗生物質。

ゲンタマイシン: 30Sリボソームサブユニットに結合してタンパク質合成を阻害する、アミノグリコシド系抗生物質。

ストレプトマイシン: 30Sリボソームサブユニットに結合して翻訳開始を阻害する、アミノグリコシド系抗生物質 .

独自性

カサギマイシン塩酸塩水和物は、リーダーレスメッセンジャーRNAに影響を与えずに、典型的なメッセンジャーRNAの翻訳開始を選択的に阻害するという点で独特である。この選択的な阻害は、翻訳機構の研究と新規抗生物質の開発のための貴重なツールとなる .

生物活性

Kasugamycin hydrochloride hydrate is an antibiotic derived from the fermentation of Streptomyces kasugaensis. It exhibits significant biological activity, primarily as a protein synthesis inhibitor, and is used extensively in agricultural applications for controlling bacterial diseases in crops. This article provides a comprehensive overview of its biological activity, including its mechanisms, efficacy against various pathogens, and relevant case studies.

Kasugamycin functions by binding to the 30S and 70S ribosomal subunits, specifically inhibiting the initiation of translation in bacterial cells. This mechanism is distinct from that of other aminoglycoside antibiotics like streptomycin, allowing kasugamycin to be effective against certain strains that exhibit resistance to conventional treatments .

Efficacy Against Pathogens

Kasugamycin has demonstrated efficacy against a range of bacterial pathogens, particularly those affecting fruit and vegetable crops. Notable target organisms include:

- Erwinia amylovora : Causative agent of fire blight in pome fruits.

- Xanthomonas campestris : Responsible for bacterial spot in tomatoes and peppers.

- Cladosporium fulvum : Causes leaf mold in tomatoes.

Table 1: Efficacy Data

| Pathogen | Crop Type | Application Rate (ppm) | Disease Reduction (%) |

|---|---|---|---|

| Erwinia amylovora | Pears | 100 | 66% |

| Xanthomonas campestris | Tomatoes & Peppers | 18 | 80-90% |

| Cladosporium fulvum | Tomatoes | 200 | 77-78% |

Case Studies

-

Fire Blight Control :

In a study conducted on Bartlett pears, kasugamycin applied at a concentration of 100 ppm significantly reduced the incidence of fire blight when applied shortly after inoculation with Erwinia amylovora. In commercial trials over multiple years, kasugamycin consistently reduced disease incidence by 77-90%, outperforming traditional treatments like oxytetracycline . -

Tomato Leaf Mold :

Trials indicated that kasugamycin effectively controlled leaf mold caused by Cladosporium fulvum. The application resulted in substantial reductions in disease severity, demonstrating its potential as a reliable treatment option for tomato growers facing this challenge .

Toxicological Profile

This compound exhibits low acute toxicity and is classified as "not likely to be carcinogenic to humans." However, chronic exposure studies have shown some adverse effects, including decreased body weight and irritation of the gastrointestinal tract in animal models . The compound is primarily excreted unabsorbed and un-metabolized, indicating limited systemic absorption following oral administration .

Table 2: Toxicity Data Summary

| Study Type | Observed Effects | Reference |

|---|---|---|

| Acute Toxicity | Low toxicity | |

| Subchronic Exposure | Decreased body weight | |

| Developmental Toxicity | Gastrointestinal irritation |

Environmental Impact and Residue Management

Kasugamycin's environmental persistence is low due to its zwitterionic nature in aqueous solutions at neutral pH, which limits its volatility and bioaccumulation potential in aquatic organisms . Regulatory assessments indicate that kasugamycin residues in food products are below levels of concern for human health.

特性

IUPAC Name |

2-amino-2-[(2R,3S,5S,6R)-5-amino-2-methyl-6-[(2S,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]iminoacetic acid;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O9.ClH.H2O/c1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22;;/h3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24);1H;1H2/t3-,4+,5+,6?,7+,8+,9-,10+,11?,14-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDOPMVCASNBEZ-VHRLMMNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](C[C@@H]([C@H](O1)OC2[C@@H]([C@H](C([C@@H]([C@@H]2O)O)O)O)O)N)N=C(C(=O)O)N.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28ClN3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859996 | |

| Record name | Kasugamycin hydrochloride hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200132-83-8 | |

| Record name | Kasugamycin hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200132838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kasugamycin hydrochloride hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KASUGAMYCIN HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A9BN7V7QL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。